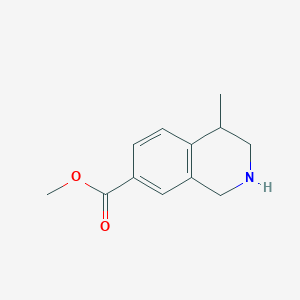
Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant pharmacological potential. This compound is part of the tetrahydroisoquinoline family, which is widespread in plants, animals, and human brains . It has gained interest due to its neuroprotective properties and potential therapeutic applications .
準備方法
The synthesis of Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multicomponent reactions that improve atom economy, selectivity, and yield . Traditional approaches include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling strategies have been explored . Industrial production methods often involve the use of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
化学反応の分析
Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metals and oxidants . Major products formed from these reactions include various alkaloids and bioactive molecules .
科学的研究の応用
This compound has a broad spectrum of applications in scientific research. It is used in neurochemical and molecular studies due to its neuroprotective properties . It has shown potential in combating neurodegenerative illnesses and substance abuse . Additionally, it is used in the synthesis of therapeutic lead compounds and as a precursor for various alkaloids displaying multifarious biological activities .
作用機序
The mechanism of action of Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves the inhibition of monoamine oxidase (MAO) and scavenging of free radicals . It also antagonizes the glutamatergic system, which may play an essential role in its neuroprotective effects . The compound interacts with dopamine receptors and inhibits the formation of 3,4-dihydroxyphenylacetic acid, shifting dopamine catabolism toward COMT-dependent O-methylation .
類似化合物との比較
Methyl4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is unique due to its specific neuroprotective properties and its ability to inhibit MAO . Similar compounds include 1-methyl-1,2,3,4-tetrahydroisoquinoline and other derivatives of 1,2,3,4-tetrahydroisoquinoline . These compounds share many pharmacological properties but differ in their specific mechanisms of action and therapeutic applications .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
methyl 4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-6-13-7-10-5-9(12(14)15-2)3-4-11(8)10/h3-5,8,13H,6-7H2,1-2H3 |
InChIキー |
UTRHIQRSWNBBEY-UHFFFAOYSA-N |
正規SMILES |
CC1CNCC2=C1C=CC(=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


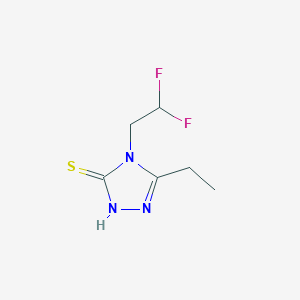
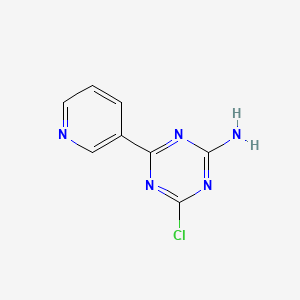
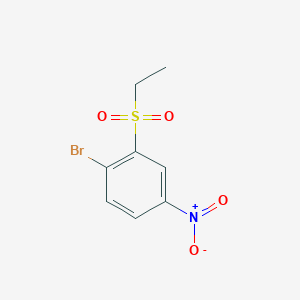
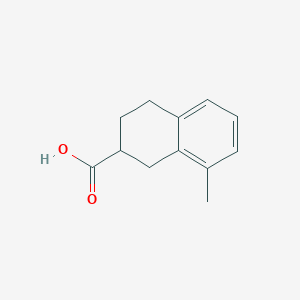
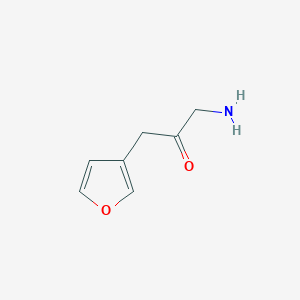
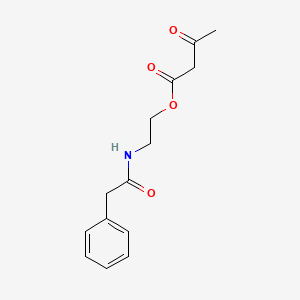
![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)
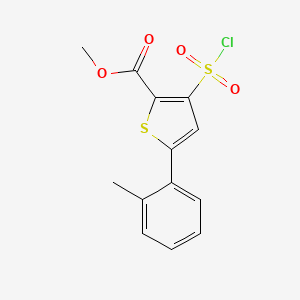
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride](/img/structure/B13154692.png)
![6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13154707.png)
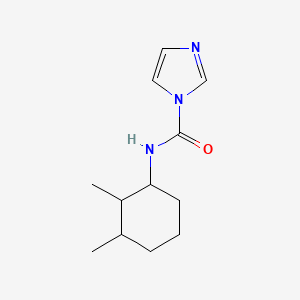
![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13154718.png)
